molecular formula C7H5N3O B069698 Imidazo[1,2-B]pyridazine-6-carbaldehyde CAS No. 185910-99-0

Imidazo[1,2-B]pyridazine-6-carbaldehyde

Numéro de catalogue: B069698
Numéro CAS: 185910-99-0
Poids moléculaire: 147.13 g/mol
Clé InChI: KMBKSONQNYUEPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,2-B]pyridazine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridazine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-B]pyridazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Imidazo[1,2-B]pyridazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Imidazo[1,2-B]pyridazine-6-carboxylic acid.

    Reduction: Imidazo[1,2-B]pyridazine-6-methanol.

    Substitution: Various substituted imidazo[1,2-B]pyridazine derivatives.

Applications De Recherche Scientifique

Imidazo[1,2-B]pyridazine-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of Imidazo[1,2-B]pyridazine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor proteins and altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Imidazo[1,2-B]pyridazine-6-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde functional group, which allows for diverse chemical modifications and applications.

Activité Biologique

Imidazo[1,2-b]pyridazine-6-carbaldehyde is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, infectious diseases, and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationships (SAR)

The biological activity of Imidazo[1,2-b]pyridazine derivatives is largely influenced by their structural modifications. The presence of different substituents at various positions on the imidazo framework can significantly alter their potency and selectivity against specific biological targets.

Key Findings from SAR Studies

  • Tyk2 Inhibition : A series of derivatives were evaluated for their ability to inhibit Tyk2 (tyrosine kinase 2), a critical enzyme involved in cytokine signaling pathways. Notably, compounds with specific N1-substituents demonstrated improved metabolic stability and bioavailability. For instance, a derivative identified as 6 displayed an IC50 value of 268 nM in human whole blood assays and showed significant efficacy in reducing IFNγ production in vivo .
  • Antimicrobial Activity : Some imidazo[1,2-b]pyridazine derivatives have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In vitro studies indicated that certain analogs exhibited MIC values as low as 0.004 μM against replicating Mtb strains, highlighting their potential as new anti-TB agents .

The mechanisms through which this compound exerts its biological effects are diverse:

  • Kinase Inhibition : Many derivatives target specific kinases involved in cell proliferation and survival. For example, ponatinib, a successful kinase inhibitor derived from this scaffold, has led to renewed interest in developing new compounds with enhanced activity against various cancers .
  • Anti-inflammatory Effects : Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating autoimmune diseases. The aforementioned compound 6 demonstrated dose-dependent inhibition of IL-12/IL-18-induced IFNγ production in rat models .

Case Study 1: Tyk2 Inhibition

A study focused on the pharmacokinetics and pharmacodynamics of a potent Tyk2 inhibitor derived from this compound showed significant efficacy in a rat adjuvant arthritis model. The compound was administered at doses of 5 and 10 mg/kg, resulting in a marked reduction in paw swelling over the treatment period .

Case Study 2: Antitubercular Activity

Another investigation highlighted the antitubercular properties of modified imidazo[1,2-b]pyridazine compounds. A derivative exhibited an MIC90 value of 0.004 μM against Mtb while maintaining low cytotoxicity against VERO cells (IC50 > 128 μM), indicating its potential for further development as an anti-TB drug .

Summary Table of Biological Activities

Activity TypeCompound ReferenceIC50/MIC ValuesNotes
Tyk2 InhibitionCompound 6 268 nMEffective in inhibiting IFNγ production
AntimicrobialCompound X 0.004 μMActive against Mtb; low cytotoxicity
AnticancerPonatinibVariesSuccessful kinase inhibitor
Anti-inflammatoryCompound 6 Dose-dependentReduces IL-12/IL-18-induced IFNγ

Propriétés

IUPAC Name

imidazo[1,2-b]pyridazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKSONQNYUEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444600
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185910-99-0
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.